![molecular formula C15H10F3NO3S B2620447 S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate CAS No. 145396-55-0](/img/structure/B2620447.png)
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate, also known as SPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a carbamate derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. This may contribute to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate in lab experiments is its ability to selectively target certain biological processes, making it a valuable tool for investigating specific pathways and mechanisms. However, its cytotoxic effects may also limit its use in certain experiments, and further studies are needed to fully understand its safety profile.
Future Directions
There are several potential future directions for research on S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate, including investigating its potential therapeutic applications in cancer treatment, as well as its effects on other biological processes such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand its mechanism of action and safety profile, and to optimize its synthesis and purification methods for use in lab experiments.
Synthesis Methods
The synthesis of S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate involves the reaction of phenyl isothiocyanate with 2-(trifluoromethyl)-1,3-benzodioxole in the presence of a base such as potassium carbonate. The resulting compound can be purified through recrystallization or chromatography methods.
Scientific Research Applications
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate has been used in a variety of scientific research applications, including as a potential therapeutic agent for cancer treatment. Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a promising candidate for further investigation.
properties
IUPAC Name |
S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3S/c16-14(17,18)15(21-11-8-4-5-9-12(11)22-15)19-13(20)23-10-6-2-1-3-7-10/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXPZPKHJBFPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride](/img/structure/B2620365.png)
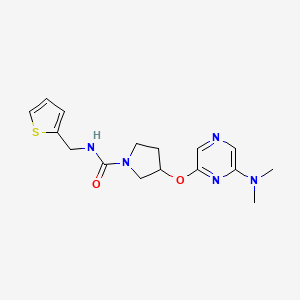
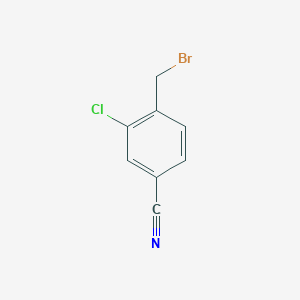
![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)
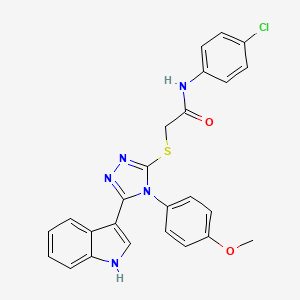
![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)
![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)
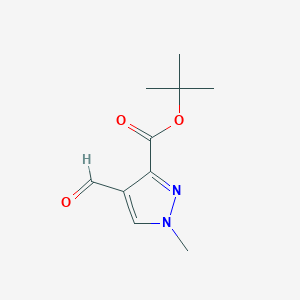

![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)
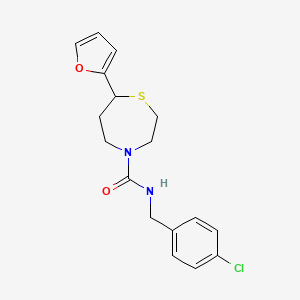
amino}methyl)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2620382.png)
![8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)